molecular formula C6H5ClN2O2S B122169 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 61727-33-1

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B122169
Key on ui cas rn: 61727-33-1
M. Wt: 204.63 g/mol
InChI Key: SEPCYCDQJZTPHO-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

5-Chloro-2-methylthio-4-pyrimidine carboxylic acid (30 g) was heated at 180°-200° C. until all the solid had melted and the evolution of carbon dioxide had ceased (5 min). The residue was allowed to cool and then washed with several portions of chloroform. The chloroform washings were filtered to remove dark insoluble material and the filtrate was concentrated to give 5-chloro-2-methylthiopyrimidine as a pale brown crystalline solid (21 g, 89%), m.p. 55° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](C(O)=O)=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.C(=O)=O>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)SC)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(5 min)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with several portions of chloroform
FILTRATION
Type
FILTRATION
Details
The chloroform washings were filtered
CUSTOM
Type
CUSTOM
Details
to remove dark insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=NC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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